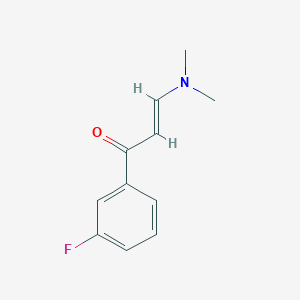
(2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one, also known as DMFP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 221.27 g/mol. DMFP has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Wirkmechanismus
The mechanism of action of (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one involves the formation of a complex between the (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one molecule and the metal ion or ROS/RNS. This complex formation leads to a change in the fluorescence properties of (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one, which can be detected and quantified using various techniques, such as fluorescence spectroscopy and microscopy. The exact mechanism of complex formation between (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one and metal ions or ROS/RNS is still under investigation, but it is believed to involve the coordination of the (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one molecule with the metal ion or the oxidation of the (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one molecule by ROS/RNS.
Biochemical and Physiological Effects:
(2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one has been found to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one has been shown to scavenge ROS/RNS and protect cells from oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammation. (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one has been found to protect neurons from oxidative stress and prevent neuronal death in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one has several advantages for lab experiments, including its high selectivity and sensitivity for metal ions and ROS/RNS, its fluorescent properties, and its easy synthesis. However, (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one also has some limitations, including its potential toxicity and its limited stability in aqueous solutions. Researchers should take these limitations into consideration when designing experiments involving (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one.
Zukünftige Richtungen
There are several future directions for research involving (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one, including the development of new methods for synthesizing (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one and its derivatives, the investigation of the mechanism of complex formation between (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one and metal ions or ROS/RNS, the exploration of the potential therapeutic applications of (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one in various diseases, and the development of new fluorescent probes based on the structure of (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one. These future directions have the potential to lead to new discoveries and advancements in the fields of biochemistry, pharmacology, and environmental science.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one has been widely used in scientific research as a fluorescent probe for detecting and quantifying metal ions, such as copper, zinc, and iron. It has also been used as a fluorescent probe for detecting and quantifying reactive oxygen species (ROS) and reactive nitrogen species (RNS). (2E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one has been found to have high selectivity and sensitivity for metal ions and ROS/RNS, making it a valuable tool for researchers in different fields, including biochemistry, pharmacology, and environmental science.
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEQZIDZSNCFKG-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



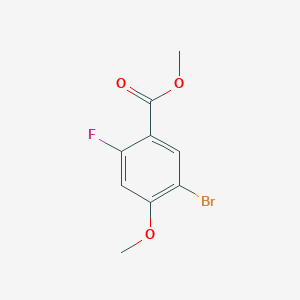




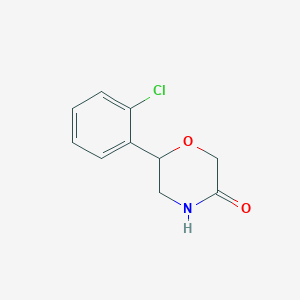
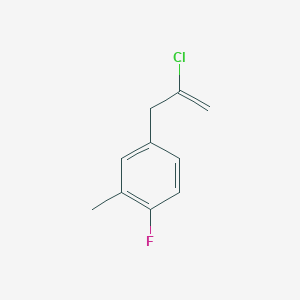
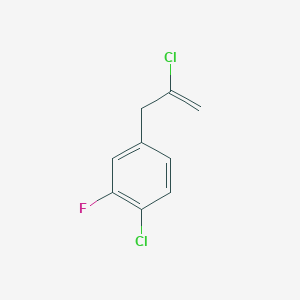



![Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate](/img/structure/B3043916.png)
![2-Methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]-propanoic acid](/img/structure/B3043917.png)
